molecular formula C19H13FN4O4S B12188166 N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide

N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide

Cat. No.: B12188166
M. Wt: 412.4 g/mol
InChI Key: LMPDXDWLWQOZAC-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide is a complex organic compound that belongs to the class of heterocyclic compoundsThe structure of this compound includes a benzo[c][1,2,5]oxadiazole ring, a thiazolidine ring, and a fluorophenyl group, which contribute to its unique chemical properties and biological activities .

Preparation Methods

The synthesis of N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide typically involves multiple steps, including the formation of the benzo[c][1,2,5]oxadiazole ring and the thiazolidine ring. One common synthetic route involves the reaction of appropriate starting materials under specific conditions to form the desired compound. For example, the synthesis may involve the use of aryltrifluoroboronate salts, which undergo substitution reactions followed by hydrolysis to form the benzo[c][1,2,5]oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(4-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

Molecular Formula

C19H13FN4O4S

Molecular Weight

412.4 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C19H13FN4O4S/c20-12-6-4-11(5-7-12)10-15-18(26)24(19(27)29-15)9-8-16(25)21-13-2-1-3-14-17(13)23-28-22-14/h1-7,10H,8-9H2,(H,21,25)/b15-10-

InChI Key

LMPDXDWLWQOZAC-GDNBJRDFSA-N

Isomeric SMILES

C1=CC2=NON=C2C(=C1)NC(=O)CCN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=O

Canonical SMILES

C1=CC2=NON=C2C(=C1)NC(=O)CCN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.